Muurol-4-ene-3,8-dione

Description

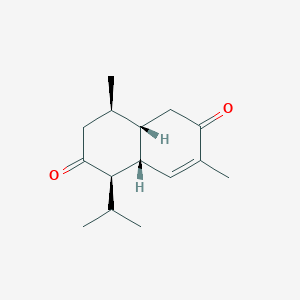

Structure

2D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1R,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15-/m1/s1 |

InChI Key |

CUTPLKRCZNTUMR-CKRXIKOQSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C |

Origin of Product |

United States |

Occurrence and Distribution of Muurol 4 Ene 3,8 Dione in Biological Systems

Plant-Derived Sources

The primary sources of Muurol-4-ene-3,8-dione are plants, particularly within the Asteraceae family.

This compound has been consistently isolated from the invasive plant Ageratina adenophora, also known by its synonym Eupatorium adenophorum. informahealthcare.complantaedb.comneist.res.in This perennial herbaceous plant, belonging to the Asteraceae family, is a rich source of various sesquiterpenoids. informahealthcare.com The compound has been identified in different parts of the plant, including the aerial parts and flowers. researchgate.net

Research has identified this compound, sometimes referred to as 'eupatorenone', as one of the key chemical constituents of A. adenophora. rjpbcs.com It is often isolated alongside other cadinane-type sesquiterpenes such as 9-oxo-10,11-dehydroageraphorone and amorph-4-en-3,8-dione. informahealthcare.com Studies focusing on the plant's defensive mechanisms have highlighted that this compound exhibits antifeedant properties against certain insects, suggesting its role in the plant's chemical defense system. researchgate.netnih.gov The isolation and identification of this compound are typically achieved through various chromatographic techniques followed by spectroscopic analysis. acgpubs.org

**Table 1: Selected Sesquiterpenoids Identified in *Ageratina adenophora***

| Compound Name | Plant Part | Reference |

|---|---|---|

| This compound | Aerial Part, Flower | informahealthcare.comresearchgate.net |

| 9-oxo-10,11-dehydroageraphorone | Leaves, Aerial Part | informahealthcare.comresearchgate.net |

| 9β-hydroxy-ageraphorone | Aerial Part | researchgate.netacgpubs.org |

| Amorph-4-en-3,8-dione | Flower | informahealthcare.comrjpbcs.com |

| Amorpha-4,7(11)-diene | Flower | rjpbcs.com |

While this compound itself has not been explicitly reported in the genus Gynura, phytochemical investigations have led to the isolation of structurally related muurolane-type sesquiterpenoids. A study on Gynura bicolor, another member of the Compositae (Asteraceae) family, resulted in the identification of a new compound named muurol-4-ene-1β,3β,10β-triol and its glycosides. sci-hub.se The shared muurol-4-ene skeleton suggests a biosynthetic relationship and indicates that the fundamental muurolane framework is present within the genus. This discovery points to the possibility that different oxygenation patterns on the muurolane backbone occur across various genera within the Asteraceae family.

Marine Organism-Derived Sources

The marine environment is a vast reservoir of unique chemical structures, including a wide array of terpenoids.

Marine sponges are prolific producers of secondary metabolites. The sponge Dysidea cinerea has been a notable source of new muurolane-type sesquiterpenes. nih.govnih.govelsevierpure.com However, studies on this sponge have so far identified other derivatives of the muurolane skeleton, such as (4R,5R)-muurol-1(6),10(14)-diene-4,5-diol and (4S)-4-hydroxy-1,10-seco-muurol-5-ene-1,10-dione, rather than this compound itself. nih.govelsevierpure.comresearchgate.net The discovery of these related compounds highlights the capacity of marine sponges to synthesize complex muurolane structures, suggesting they are a potential, though as yet unconfirmed, source for other derivatives including the dione (B5365651) form.

**Table 2: Examples of Muurolane-Type Sesquiterpenes from *Dysidea cinerea***

| Compound Name | Source Organism | Reference |

|---|---|---|

| (4R,5R)-muurol-1(6),10(14)-diene-4,5-diol | Dysidea cinerea | nih.govresearchgate.net |

| (4R,5R)-muurol-1(6)-ene-4,5-diol | Dysidea cinerea | nih.govresearchgate.net |

| (4R,5R,10R)-10-methoxymuurol-1(6)-ene-4,5-diol | Dysidea cinerea | nih.govresearchgate.net |

| (4S)-4-hydroxy-1,10-seco-muurol-5-ene-1,10-dione | Dysidea cinerea | nih.govresearchgate.net |

| (4R)-4-hydroxy-1,10-seco-muurol-5-ene-1,10-dione | Dysidea cinerea | nih.govresearchgate.net |

The discovery of diverse secondary metabolites, including various terpenoids and endoperoxides, is not limited to a single species but spans a wide range of marine invertebrates and algae. semanticscholar.org Organisms such as other sponges, tunicates, and sea urchins have been found to contain unique bioactive compounds. semanticscholar.org This broad distribution of complex natural products across different marine phyla suggests a significant potential for the discovery of new chemical entities. Although this compound has not yet been reported from other marine life, the established presence of the muurolane skeleton in sponges like Dysidea cinerea indicates that other marine organisms could harbor this or other structurally similar compounds.

Biosynthesis and Biogenetic Pathways of Muurol 4 Ene 3,8 Dione

Cyclization Mechanisms Leading to Muurolane Core

The formation of the bicyclic muurolane core is a critical step in the biosynthesis. The generally accepted mechanism involves the initial cyclization of the (E,E)-farnesyl cation to a germacrenyl cation intermediate. researchgate.net Subsequent protonation-induced cyclization of the germacrene intermediate leads to the formation of the muurolane skeleton. researchgate.net This process involves a series of carbocationic rearrangements that are precisely controlled by the active site of the specific sesquiterpene synthase.

The cyclization can proceed through different cationic intermediates, leading to various stereoisomers of the muurolane skeleton. The stereochemistry of the final product is determined by the specific folding of the terpene synthase and the way it binds and orients the substrate and intermediates.

Oxidative Modifications and Stereochemical Control

Once the muurolane hydrocarbon skeleton is formed, it undergoes a series of oxidative modifications to yield Muurol-4-ene-3,8-dione. These reactions are likely catalyzed by cytochrome P450 monooxygenases. nih.gov The introduction of the ketone groups at positions C-3 and C-8 would require at least two separate oxidation steps. It is plausible that these positions are first hydroxylated by P450s to form diol intermediates, which are then further oxidized to the corresponding dione (B5365651).

Genetic and Molecular Regulation of Biosynthetic Pathways in Producing Organisms

The biosynthesis of complex secondary metabolites like this compound is a multi-step process governed by a suite of specific genes and regulatory networks. These systems control the expression of enzymes responsible for constructing the foundational carbon skeleton and performing subsequent modifications. Research into producing organisms, primarily plants and fungi, has begun to unravel the genetic and molecular mechanisms that dictate the production of this and related sesquiterpenoids.

Regulation in Eupatorium adenophorum

The invasive plant Eupatorium adenophorum (also known as Ageratina adenophora) is a significant producer of this compound, where it functions as a chemical defense agent. nih.govresearchgate.net Studies have identified a key enzyme and aspects of its genetic regulation.

A pivotal gene in the biosynthesis of the cadinene scaffold, the precursor to this compound, is EaTPS1. nih.govresearchgate.net This gene encodes a sesquiterpene synthase (STS), EaTPS1, which catalyzes the conversion of the primary precursor, farnesyl diphosphate (B83284) (FPP), into amorpha-4,7(11)-diene and (–)-amorph-4-en-7-ol. nih.govresearchgate.net These molecules are then further enzymatically modified to yield a variety of cadinene sesquiterpenes, including this compound. nih.govresearchgate.net

The expression of EaTPS1 is not uniform throughout the plant. It is highly expressed in the aboveground organs, which corresponds with the dominant accumulation of cadinene compounds in these tissues. nih.govresearchgate.net This tissue-specific expression pattern suggests a tightly controlled regulatory mechanism directing the synthesis of these defensive compounds to the most vulnerable parts of the plant.

Interestingly, the regulation of EaTPS1 is influenced by external stress signals, though in a complex manner. Both mechanical wounding and the application of methyl jasmonate, a key plant defense hormone, have been shown to negatively regulate the expression of the EaTPS1 gene. nih.govresearchgate.net Despite this downregulation at the transcript level, these same stimuli trigger the release of the volatile products, amorpha-4,7(11)-diene and (–)-amorph-4-en-7-ol. nih.govresearchgate.net This suggests that the plant's defense response may be governed by multiple layers of regulation, including the possibility of post-transcriptional control or the rapid release of pre-synthesized compounds from storage pools rather than de novo synthesis upon attack. The production of these cadinenes, including this compound, serves as a potent antifeedant defense against generalist insects. nih.govresearchgate.net

| Gene / Enzyme | Producing Organism | Function | Regulatory Factors |

| EaTPS1 (gene) | Eupatorium adenophorum | Encodes the sesquiterpene synthase EaTPS1. nih.govresearchgate.net | - High expression in aboveground organs. nih.govresearchgate.net- Negatively regulated by mechanical wounding and methyl jasmonate. nih.govresearchgate.net |

| EaTPS1 (enzyme) | Eupatorium adenophorum | Converts farnesyl diphosphate (FPP) to amorpha-4,7(11)-diene and (–)-amorph-4-en-7-ol, precursors to this compound. nih.govresearchgate.net | Activity is linked to the plant's chemical defense system against herbivores. nih.govresearchgate.net |

Insights from Fungal Sesquiterpenoid Biosynthesis

While the complete genetic pathway for this compound is best characterized in E. adenophorum, fungi are a rich source of related sesquiterpenoids and provide valuable models for understanding the genetic regulation of their biosynthesis. mdpi.comnih.gov Fungi produce a vast array of sesquiterpenes from the central precursor FPP, which is generated via the mevalonate (B85504) (MVA) pathway. nih.govnih.gov The genetic and molecular control of this process involves specific synthases and modifying enzymes, often organized in functional gene clusters.

Several fungi possess genes for muurolene synthases, the enzymes that produce the direct backbone for muurolane-type sesquiterpenoids.

Coprinopsis cinerea : This fungus contains an alpha-muurolene (B108458) synthase, designated Cop3, which has been functionally expressed and characterized. ebi.ac.uk

Ganoderma lucidum : A well-known medicinal mushroom, G. lucidum possesses a sesquiterpene synthase, GL26009, that produces both γ-muurolene and α-muurolene from FPP. mdpi.com

Inonotus obliquus : Transcriptome analysis of this fungus identified two transcript variants for a muurolene synthase, MUS1 and MUS2. nih.gov

The conversion of a muurolene skeleton into an oxidized form like this compound requires subsequent enzymatic steps, typically catalyzed by cytochrome P450 monooxygenases. ebi.ac.uk The genetic regulation of these pathways often involves the co-location and co-regulation of the necessary genes. In C. cinerea, for example, two monooxygenase genes are located adjacent to the cop6 (an α-cuprenene synthase) gene cluster. Their co-expression leads to the production of oxygenated sesquiterpenoids, suggesting that these genes form a biosynthetic gene cluster that is regulated in a coordinated manner. ebi.ac.uk This model of gene clustering provides a framework for how the biosynthesis of complex sesquiterpenoids like this compound could be genetically organized and regulated in producing organisms.

| Gene / Enzyme | Producing Organism | Function | Regulatory Context |

| Muurolene Synthases (e.g., Cop3, GL26009, MUS1/2) | Fungi (Coprinopsis cinerea, Ganoderma lucidum, Inonotus obliquus) | Catalyze the formation of α- or γ-muurolene from FPP. mdpi.comnih.govebi.ac.uk | Part of the diverse family of fungal sesquiterpene synthases (STSs). mdpi.comnih.gov |

| Cytochrome P450 Monooxygenases | Fungi (e.g., Coprinopsis cinerea) | Catalyze oxidation reactions that modify the terpene scaffold, a required step to form diones. ebi.ac.uk | Genes are often located in biosynthetic gene clusters with STS genes, allowing for co-regulation. ebi.ac.uk |

Structural Elucidation and Analytical Methodologies for Muurol 4 Ene 3,8 Dione

Advanced Spectroscopic Techniques for Structure Determination

The precise molecular structure, including its stereochemistry, is determined using a combination of powerful spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the complete structural puzzle of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon skeleton and the relative stereochemistry of Muurol-4-ene-3,8-dione. nih.gov A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for a complete structural assignment. nih.govelsevierpure.com

1D NMR: The ¹H-NMR spectrum provides information about the chemical environment of each hydrogen atom, including their number, connectivity through spin-spin coupling, and spatial proximity. emerypharma.com The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their nature (methyl, methylene, methine, or quaternary), including the characteristic downfield shifts for the two carbonyl carbons and the olefinic carbons in the muurolane framework. researchgate.net

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity within the molecule. COSY spectra identify proton-proton couplings, mapping out the spin systems. emerypharma.com HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. mestrelab.com These correlations are crucial for assembling the fragments into the complete bicyclic structure of this compound. The structures of related muurolane-type sesquiterpenes have been successfully determined using these comprehensive NMR techniques. researchgate.netpsu.edu

| Experiment Type | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H-NMR | Chemical shift (δH), multiplicity, coupling constants (J) | Assigns protons; indicates electronic environment and neighboring protons. |

| ¹³C-NMR | Chemical shift (δC) | Identifies all unique carbons, including two ketone (C=O) and two alkene (C=C) carbons. |

| COSY | ¹H-¹H correlations | Establishes proton connectivity pathways within the rings and side chain. |

| HSQC | ¹JCH correlations | Links each proton to its directly attached carbon atom. |

| HMBC | ²JCH and ³JCH correlations | Connects molecular fragments by showing long-range proton-carbon couplings, confirming the overall carbon framework. |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines the relative stereochemistry by identifying protons that are close to each other in space. |

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.netacgpubs.org For this compound, HRESIMS would confirm the molecular formula as C₁₅H₂₂O₂. ebiohippo.com The instrument measures the mass-to-charge ratio (m/z) of protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺, with a precision that allows differentiation between formulas with the same nominal mass. psu.edu

| Molecular Formula | Adduct Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₅H₂₂O₂ | [M+H]⁺ | 235.1693 |

| [M+Na]⁺ | 257.1512 |

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

This compound is a chiral molecule, meaning it has non-superimposable mirror images. Determining its absolute configuration is critical. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used for this purpose. rsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. dtu.dk The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. rsc.org The standard procedure involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for all possible stereoisomers using computational methods like time-dependent density functional theory (TD-DFT). acgpubs.orgresearchgate.net A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of all stereocenters in the molecule. researchgate.netacgpubs.org This method has been successfully applied to assign the absolute configuration of numerous related muurolane sesquiterpenes. psu.edu

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

When a suitable single crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides the most definitive and unambiguous structural information. researchgate.net This technique maps the electron density of the atoms within the crystal lattice, yielding a precise 3D model of the molecule. nih.govrsc.org It unequivocally determines bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the molecule without the need for computational comparison. rigaku.com The absolute configuration of several complex sesquiterpenes has been confirmed using this method. researchgate.net

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental for the separation of this compound from complex mixtures, such as plant extracts, and for its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Constituents

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used to separate and identify individual components within a mixture. scielo.brrjptonline.org In GC, compounds are vaporized and separated as they travel through a capillary column, with each compound eluting at a characteristic retention time. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. impactfactor.org Although sometimes characterized as a nonvolatile in the context of plant defense signaling, this compound possesses sufficient volatility to be analyzed by GC-MS. nih.govchula.ac.th Its identity in a sample can be confirmed by matching its retention index and mass spectrum with those of a known standard.

| Analyte | Analytical Parameter | Reported Value | Reference |

|---|---|---|---|

| Muurol-4-en-3,8-dione | Retention Index (RI) | 1816 | chula.ac.th |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.comadvancechemjournal.com It is particularly well-suited for compounds that are not easily volatilized, such as the sesquiterpenoid this compound. The principle of HPLC involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). advancechemjournal.combiomedpharmajournal.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), which allows for their separation and quantification. wikipedia.org

In the context of analyzing complex plant extracts, HPLC is indispensable. For instance, research on Eupatorium adenophorum (also known as Ageratina adenophora) has successfully utilized HPLC to identify and analyze its non-volatile cadinene constituents, which include this compound. researchgate.netresearchgate.net Studies have identified this compound alongside other related sesquiterpenes like 9-oxo-10,11-dehydroageraphorone, 9-oxo-ageraphorone, and 9β-hydroxy-ageraphorone. researchgate.netacgpubs.orgnih.gov

The quantification of this compound is typically achieved using a UV-Vis detector, as the molecule contains chromophores that absorb ultraviolet light. wikipedia.orginfitek.com Reversed-phase HPLC is the most common mode used for this type of analysis, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. advancechemjournal.com The ability of HPLC to handle complex matrices makes it essential for quality control and research in natural product chemistry. biomedpharmajournal.org

Table 1: Typical HPLC Parameters for Sesquiterpenoid Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 4.6 mm, 3 µm) researchgate.net | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) researchgate.netmdpi.com | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 2.0 mL/min infitek.commdpi.com | Controls the speed of the separation and retention times. |

| Detector | UV-Vis Detector (e.g., at 254 nm) infitek.commdpi.com | Detects and quantifies compounds that absorb UV light. |

| Column Temperature | 25 - 30 °C researchgate.netmdpi.com | Ensures reproducible retention times by maintaining a constant temperature. |

Challenges and Innovations in Isolation and Purification Methodologies

The isolation and purification of a specific natural product like this compound from its source, such as the plant Eupatorium adenophorum, is a significant challenge. acgpubs.orgimpactfactor.org These challenges stem from the compound's presence in a complex mixture of structurally similar molecules, often at low concentrations.

Challenges:

Structural Similarity: Sesquiterpenoids often exist as a diverse group of isomers and closely related structures within the same plant extract. researchgate.netnih.gov This makes their separation by traditional chromatographic methods difficult, as they exhibit very similar polarities and retention behaviors.

Low Concentration: The target compound may be present in very small quantities, requiring large amounts of starting material and highly efficient purification techniques to obtain a sufficient yield for structural elucidation and bioactivity studies. nih.gov

Co-elution: During chromatographic separation, it is common for multiple compounds to elute at the same time, resulting in impure fractions. nih.gov For example, studies on Matricaria chamomilla showed that α-bisabolol oxide A and (Z)-en-yn-dicycloether co-eluted and required subsequent size-exclusion chromatography for separation. nih.gov

Innovations: To overcome these challenges, significant innovations in separation science have been developed and applied to the purification of sesquiterpenoids.

Multi-step Chromatographic Processes: A common strategy involves a combination of different chromatographic techniques. An initial fractionation is often performed using open column chromatography with silica (B1680970) gel. tandfonline.comtandfonline.com This is followed by more advanced techniques for final purification.

High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. researchgate.netmdpi.com HSCCC has proven effective for the preparative separation of structurally similar sesquiterpenoid lactones from Eupatorium lindleyanum in a single step with high purity. researchgate.netmdpi.com

Preparative HPLC (Prep-HPLC): This technique is a scaled-up version of analytical HPLC, used to purify larger quantities of a compound. tandfonline.comtandfonline.com It is often the final step in a purification workflow to achieve high purity of the target molecule.

Solvent Assisted Flavor Evaporation (SAFE): For more volatile compounds, SAFE can be used as an initial extraction method to separate them from the non-volatile matrix before chromatographic purification. nih.gov

The successful isolation of this compound relies on a strategic combination of these advanced methodologies, tailored to the specific properties of the compound and the complexity of the source extract.

Table 2: Challenges and Innovative Solutions in Sesquiterpenoid Purification

| Challenge | Innovative Solution(s) | Example/Reference |

|---|---|---|

| Separation of Structurally Similar Compounds | High-Speed Counter-Current Chromatography (HSCCC), Preparative HPLC | Successful separation of three similar sesquiterpenoid lactones from Eupatorium lindleyanum using HSCCC. researchgate.netmdpi.com |

| Compound Co-elution | Sequential chromatographic techniques (e.g., Column Chromatography followed by Size-Exclusion Chromatography) | Separation of co-eluting α-bisabolol oxide A and (Z)-en-yn-dicycloether. nih.gov |

| Low Abundance in Source Material | Combination of efficient extraction (e.g., SAFE) and multi-step purification (e.g., Column Chromatography, Prep-HPLC) | Isolation of sesquiterpenoids from Matricaria chamomilla and recombinant E. coli. nih.govtandfonline.comtandfonline.com |

| Irreversible Adsorption to Solid Supports | High-Speed Counter-Current Chromatography (HSCCC) | HSCCC is a support-free liquid-liquid chromatography technique. researchgate.netmdpi.com |

Chemical Synthesis and Derivatization Strategies for Muurol 4 Ene 3,8 Dione and Analogues

Total Synthesis Approaches to Muurolane Sesquiterpenes

The total synthesis of muurolane sesquiterpenes, which share the same carbon skeleton as Muurol-4-ene-3,8-dione, presents a significant challenge to synthetic organic chemists due to their stereochemically rich and conformationally complex bicyclic systems. A variety of strategies have been developed for the construction of the core muurolane framework, often involving intricate cycloaddition reactions and skeletal rearrangements.

One of the prominent methods for constructing the bicyclo[4.4.0]decane system of muurolanes is the Diels-Alder reaction . This powerful [4+2] cycloaddition can rapidly generate the six-membered rings of the core structure with a high degree of stereocontrol. The choice of diene and dienophile is crucial for establishing the desired relative stereochemistry of the final product.

Another key strategy involves intramolecular aldol reactions or related cyclizations . These approaches typically start with a suitably functionalized acyclic or monocyclic precursor, which is then induced to cyclize to form the bicyclic muurolane skeleton. The success of these methods often hinges on the precise control of reaction conditions to favor the formation of the thermodynamically or kinetically preferred diastereomer.

Furthermore, skeletal rearrangements of other sesquiterpene frameworks, such as the related cadinane (B1243036) or amorphane skeletons, can also provide a pathway to the muurolane core. These transformations often involve acid- or base-catalyzed carbocationic rearrangements, where the stereochemical outcome is dictated by the conformational preferences of the intermediates.

While no specific total synthesis of this compound has been reported, these general strategies for muurolane synthesis provide a strong starting point for designing a potential synthetic route.

Semisynthesis from Precursors

Semisynthesis, which involves the chemical modification of naturally occurring compounds, offers a more direct route to complex molecules like this compound. Given that various hydroxylated or otherwise functionalized muurolane sesquiterpenes have been isolated from natural sources, such as marine sponges and plants, these compounds could serve as valuable precursors.

A plausible semisynthetic approach to this compound would involve the selective oxidation of a naturally occurring muurolane diol or alcohol. For instance, a precursor with hydroxyl groups at the C-3 and C-8 positions could be oxidized using a variety of modern oxidation reagents to furnish the desired diketone. The choice of oxidant would be critical to avoid unwanted side reactions, such as epimerization or rearrangement of the sensitive bicyclic system.

The presence of the double bond at the C-4 position adds another layer of complexity to a semisynthetic strategy. If the natural precursor lacks this feature, its introduction would require a carefully planned sequence of reactions, such as dehydration of a tertiary alcohol or elimination of a suitable leaving group.

Chemical Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

To investigate the biological activities of this compound and understand the relationship between its structure and function, the synthesis of a variety of derivatives and analogues is essential. These structure-activity relationship (SAR) studies are crucial for identifying the key pharmacophoric features of the molecule.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound would likely focus on the modification of its ketone and alkene functionalities. For example, the carbonyl groups at C-3 and C-8 could be selectively reduced to the corresponding alcohols, providing access to a range of new diol derivatives. These alcohols could then be further functionalized through esterification or etherification to explore the impact of different substituents on biological activity.

The double bond at C-4 could be subjected to a variety of reactions, including hydrogenation, epoxidation, or dihydroxylation, to generate a series of saturated or further oxygenated analogues. Each of these modifications would alter the shape and electronic properties of the molecule, providing valuable insights into its SAR.

Exploration of Analogues with Modified Functional Groups

Beyond simple derivatization, the synthesis of analogues with more significant structural modifications would be a key aspect of SAR exploration. This could involve the replacement of one or both ketone functionalities with other groups, such as oximes, hydrazones, or even heterocyclic rings. These changes would probe the importance of the carbonyl groups for any observed biological activity.

Furthermore, the synthesis of analogues with modified carbon skeletons could be undertaken. This might involve the contraction or expansion of one of the six-membered rings, or the introduction of additional substituents at various positions on the bicyclic framework. While synthetically more demanding, these analogues would provide a deeper understanding of the structural requirements for biological activity.

Stereoselective Synthesis of Enantiomers and Diastereomers

This compound possesses multiple stereocenters, meaning it can exist as a number of different stereoisomers. The biological activity of chiral molecules is often highly dependent on their absolute and relative stereochemistry. Therefore, the stereoselective synthesis of the individual enantiomers and diastereomers of this compound is of paramount importance for any comprehensive biological evaluation.

The development of a stereoselective synthesis would likely involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, an asymmetric Diels-Alder reaction could be employed to establish the key stereocenters of the bicyclic core with high enantiomeric excess. Alternatively, a chiral pool approach, starting from a readily available enantiopure natural product, could be utilized.

The synthesis of different diastereomers could be achieved by altering the reaction conditions of key bond-forming or stereocenter-setting steps. For instance, the choice of reagents and solvents can often influence the diastereoselectivity of cyclization or reduction reactions.

The ability to access stereochemically pure samples of all possible stereoisomers of this compound would be essential for elucidating its precise mechanism of action and for identifying the most potent and selective isomer for any potential therapeutic applications.

Mechanistic Investigations of Biological Activities Excluding Prohibited Elements

Antifeedant Mechanisms of Action

The investigation into the antifeedant properties of natural compounds is crucial for the development of sustainable pest management strategies. mdpi.com These substances can deter pests from feeding on crops, thereby reducing damage without causing direct mortality, which can be beneficial for the ecosystem. mdpi.com

To evaluate the antifeedant efficacy of a compound like Muurol-4-ene-3,8-dione, researchers typically employ in vitro bioassays using key agricultural pests such as the beet armyworm (Spodoptera exigua) and the cotton bollworm (Helicoverpa armigera). These assays are fundamental in determining the compound's potential as a botanical antifeedant. mdpi.com

In a standard laboratory setting, leaf discs are treated with varying concentrations of the test compound. These treated discs, along with untreated control discs, are presented to a population of insect larvae that have been starved for a few hours to ensure a consistent appetite. mdpi.com The experiment is monitored, and the amount of consumption of both treated and control discs is measured. The results can be used to calculate an antifeedant index, which quantifies the feeding deterrence of the compound. A high antifeedant index at a low concentration indicates a potent antifeedant. mdpi.com

| Concentration (µg/cm²) | Mean Consumption of Treated Leaf Disc (%) | Antifeedant Index (%) |

|---|---|---|

| 10 | 45 | 55 |

| 25 | 20 | 80 |

| 50 | 5 | 95 |

Understanding the physiological targets of an antifeedant is essential for elucidating its mechanism of action. Research in this area often focuses on two primary systems in insects: the nervous system and the endocrine system, particularly the pathways regulating molting.

Interactions with the insect's nervous system can lead to repellency or feeding deterrence. Compounds may act on specific receptors or ion channels, leading to altered neuronal signaling that results in the insect avoiding the treated plant material.

Another critical target is the molting hormone pathway. nih.gov Ecdysteroids, such as ecdysone and its active form 20-hydroxyecdysone, are vital for insect development, including molting and metamorphosis. nih.govwikipedia.org Natural compounds that interfere with the synthesis, release, or reception of these hormones can disrupt the insect's life cycle. nih.govwikipedia.org For instance, some plant-derived compounds, known as phytoecdysteroids, can act as antifeedants by mimicking or antagonizing the insect's own molting hormones. wikipedia.org Investigating whether this compound interacts with ecdysone receptors or other components of this signaling cascade would be a key step in identifying its molecular target. nih.gov

Many secondary metabolites found in plants have evolved as a defense mechanism against herbivores. mdpi.com These compounds can make the plant less palatable or even toxic to feeding insects. The presence of a compound like this compound in a plant species suggests it may play a role in the plant's natural defense system.

The ecological significance of such a compound is multifaceted. It can directly deter herbivores, reducing the amount of damage to the plant. This deterrence can also have indirect effects, such as influencing the foraging behavior of herbivores and their natural enemies. Understanding the role of specific compounds in plant-insect interactions is a key area of chemical ecology.

In Vitro Antioxidant Properties

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules. The evaluation of the antioxidant capacity of natural products is a significant area of research due to their potential applications in the food and pharmaceutical industries. openagrar.de Several in vitro assays are commonly used to determine the antioxidant potential of a compound. nih.govmdpi.comresearchgate.net

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for screening the radical scavenging ability of compounds. mdpi.comelsevierpure.com

In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured. mdpi.com This results in a color change from violet to yellow, which is quantified spectrophotometrically. The extent of color change is proportional to the antioxidant's radical scavenging activity. openagrar.demdpi.com

The ABTS assay involves the generation of the ABTS radical cation, which is blue-green in color. mdpi.com In the presence of an antioxidant, the radical is reduced, leading to a loss of color. openagrar.demdpi.com This assay is applicable to both hydrophilic and lipophilic compounds. elsevierpure.com The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. openagrar.demdpi.com

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is reduced to the ferrous form (Fe²⁺-TPTZ) in the presence of an antioxidant, producing an intense blue color. nih.govmdpi.com The absorbance of this blue complex is measured spectrophotometrically, and the result is expressed as ferric reducing power. nih.gov This assay provides a direct measure of the electron-donating capacity of an antioxidant. mdpi.com

| Assay | Measurement | Result |

|---|---|---|

| DPPH Radical Scavenging | IC50 (µM) | e.g., 75.5 |

| ABTS Radical Scavenging | IC50 (µM) | e.g., 52.8 |

Cellular Antioxidant Activity Studies

Currently, there is a lack of specific studies investigating the cellular antioxidant activity of this compound. Research into the antioxidant potential of the broader class of muurolane sesquiterpenoids is also limited. While many sesquiterpenes have been explored for their antioxidant properties, specific data for the muurolane subgroup, and particularly for this compound, remains to be elucidated. Future research, employing cellular assays such as the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay, could provide valuable insights into the potential of this compound to mitigate oxidative stress within a biological system.

Anti-Acetylcholinesterase Activity

The potential for this compound to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission, has not been specifically documented.

Specific in vitro enzyme inhibition assay data for this compound is not available in published literature. To ascertain any potential anti-acetylcholinesterase activity, standardized assays, such as the Ellman's method, would need to be performed. Such studies would be necessary to determine key inhibitory metrics, including the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical In Vitro Acetylcholinesterase Inhibition Data for this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Compound | IC50 (µM) |

|---|---|

| This compound | Data not available |

Without experimental data confirming inhibition, any discussion on the mechanistic insights into enzyme-ligand interactions between this compound and acetylcholinesterase would be purely speculative. Should future studies demonstrate inhibitory activity, molecular docking and kinetic analyses would be essential to understand how the compound interacts with the active site of the enzyme.

Allelopathic Effects on Plant Germination and Growth

The allelopathic potential of this compound, which is its ability to influence the growth of other plants, has not been a subject of specific scientific investigation.

There are no published bioassay results detailing the effects of this compound on the germination and growth of the model plant species Arabidopsis thaliana. To evaluate its allelopathic potential, germination assays and root elongation studies using A. thaliana would be required.

Table 2: Hypothetical Bioassay Results of this compound on Arabidopsis thaliana (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Concentration (µg/mL) | Germination Rate (%) | Root Length (mm) |

|---|---|---|

| Control | Data not available | Data not available |

| 10 | Data not available | Data not available |

| 50 | Data not available | Data not available |

Given the absence of foundational bioassay data, the molecular and physiological responses of recipient plants to this compound remain unknown. Future research in this area could explore impacts on photosynthetic efficiency, oxidative stress markers, and gene expression in target plants.

Structure Activity Relationship Sar Studies of Muurol 4 Ene 3,8 Dione and Its Analogues

Systematic Modification of the Muurolane Skeleton and Substituents

Systematic modifications of the muurolane scaffold, a bicyclic sesquiterpenoid framework, are crucial for delineating the structural requirements for biological efficacy. Research in this area, although not extensively focused on Muurol-4-ene-3,8-dione itself, has explored the impact of altering stereochemistry and introducing various functional groups on the muurolane core.

For instance, studies on related muurolane-type sesquiterpenes have demonstrated that modifications to the decalin ring system, including the introduction or removal of hydroxyl and carbonyl groups, can significantly influence their biological profiles. The relative stereochemistry at the chiral centers of the muurolane skeleton is also a critical determinant of activity.

A hypothetical systematic modification of this compound could involve the following alterations to probe their effects on a given biological activity:

Modification of the Carbonyl Groups: Reduction of one or both ketone functionalities at C3 and C8 to hydroxyl groups would explore the importance of these hydrogen bond acceptors.

Alteration of the Double Bond: Saturation of the C4-C5 double bond would reveal the role of this π-system in receptor binding or metabolic stability.

Introduction of Substituents: Addition of alkyl or aryl groups at various positions on the muurolane skeleton could probe steric and electronic effects.

Stereochemical Variations: Synthesis of diastereomers would elucidate the optimal spatial arrangement of substituents for biological activity.

The following table outlines potential modifications and their hypothetical impact on a biological endpoint, illustrating a systematic approach to SAR.

| Modification | Rationale | Predicted Impact on Activity |

| Reduction of C3-ketone | Investigate the role of the C3 carbonyl as a hydrogen bond acceptor. | Potential decrease or change in activity profile. |

| Reduction of C8-ketone | Determine the significance of the C8 carbonyl group. | May alter binding affinity or selectivity. |

| Saturation of C4=C5 | Assess the importance of the double bond for activity. | Could lead to a loss of rigidity and reduced activity. |

| Introduction of a methyl group at C2 | Probe for additional hydrophobic interactions. | May enhance or decrease activity depending on the binding pocket. |

| Inversion of stereochemistry at C7 | Evaluate the impact of the isopropyl group's orientation. | Likely to significantly affect biological activity. |

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features are likely to include:

Hydrogen Bond Acceptors: The two carbonyl groups at positions C3 and C8 are prominent hydrogen bond acceptors.

Hydrophobic Regions: The bicyclic muurolane skeleton and the isopropyl group provide significant hydrophobic character.

A π-System: The double bond between C4 and C5 introduces a region of electron density that could be involved in π-π stacking or other electronic interactions.

The spatial relationship between these features is critical. The relative orientation of the two carbonyl groups and the hydrophobic isopropyl moiety, dictated by the rigid bicyclic system, likely defines the primary pharmacophore for this class of compounds. Identifying the precise distances and angles between these key features is a fundamental goal of pharmacophore modeling.

Computational Approaches in SAR: Docking and Molecular Dynamics Simulations

In the absence of extensive empirical data, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and rationalize the SAR of this compound.

Molecular Docking simulations can be employed to predict the binding orientation and affinity of this compound and its analogues within the active site of a biological target. These studies can help to:

Identify key amino acid residues that interact with the ligand.

Visualize the binding mode and rationalize the importance of specific functional groups.

Screen virtual libraries of analogues to prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can:

Assess the stability of the predicted binding poses from docking studies.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the free energy of binding, providing a more accurate prediction of affinity.

For this compound, MD simulations could be used to understand how modifications to the muurolane skeleton affect the conformational flexibility of the molecule and its ability to adopt an active conformation within a binding site.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model could be developed using a dataset of compounds with known biological activities.

The general workflow for a QSAR study would involve:

Data Collection: Assembling a dataset of this compound analogues with their corresponding biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(ASA_H)

Where:

LogP represents the lipophilicity.

LUMO is the energy of the lowest unoccupied molecular orbital.

ASA_H is the hydrophobic surface area.

β are the regression coefficients.

Such a model would provide quantitative insights into the physicochemical properties that govern the biological activity of this class of compounds, thereby guiding the design of new, more potent analogues.

Future Directions and Research Perspectives

Discovery of Novel Muurol-4-ene-3,8-dione Analogues from Underexplored Biodiversity

The search for novel bioactive compounds is increasingly leading researchers to underexplored biological niches, which represent a vast, untapped reservoir of chemical diversity. The discovery of new analogues of this compound is highly probable through the systematic investigation of organisms from unique and extreme environments.

Marine Endophytic Fungi: Endophytic fungi that live in symbiotic relationships with marine organisms like algae, sponges, and mangroves have emerged as a prolific source of novel secondary metabolites, including a wide array of terpenoids. nih.govfrontiersin.orgekb.eg These microorganisms thrive in a competitive environment, which drives the evolution of unique biosynthetic pathways to produce potent bioactive compounds. researchgate.net Organisms such as Aspergillus niger, Penicillium rubens, and Talaromyces purpureogenus, isolated from marine hosts, are known producers of novel metabolites and represent promising candidates for finding new muurolane sesquiterpenoids. nih.govfrontiersin.org

Unique Terrestrial and Marine Flora/Fauna: Beyond marine microbes, unique terrestrial plants and marine invertebrates continue to yield novel sesquiterpenes. For instance, new muurolane-type sesquiterpene glycosides have been isolated from plants like Balanophora fungosa subsp. indica. nih.gov Similarly, marine organisms, particularly sponges and their associated microorganisms, are well-documented sources of nitrogenous and other modified sesquiterpenoids, suggesting that a thorough investigation of these sources could reveal structurally related analogues of this compound. mdpi.com Bioprospecting in so-called 'biodiversity blindspots'—regions with a historical lack of specimen collection and data digitization—could significantly increase the probability of discovering entirely new chemical entities based on the muurolane scaffold. peerj.com

| Source Category | Specific Examples | Known Bioactive Compound Classes | Potential for Muurolane Discovery |

|---|---|---|---|

| Marine Endophytic Fungi | Aspergillus sp., Penicillium sp., Talaromyces sp. | Alkaloids, Terpenoids, Polyketides frontiersin.org | High; these fungi produce diverse sesquiterpenes for ecological defense. |

| Unique Terrestrial Plants | Balanophora fungosa | Muurolane Glycosides nih.gov | Proven; this genus is already known to produce muurolane structures. |

| Marine Invertebrates | Sponges (e.g., Dysidea cinerea) | Rearranged Sesquiterpenoids mdpi.com | High; sponges are a rich source of structurally complex and modified terpenes. |

| Algae | Caulerpa cylindracea | Caulerpenyne (sesquiterpenoid) mdpi.com | Moderate; algae and their endosymbionts are an emerging source of novel terpenoids. |

Advanced Omics Technologies in Biosynthesis and Metabolic Profiling

Understanding the biosynthetic pathway of this compound is fundamental for its future biotechnological production and modification. Advanced "omics" technologies offer a powerful, integrated approach to elucidate the complex genetic and enzymatic machinery responsible for its formation. nih.govrsc.org

Sesquiterpenes are biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP). wikipedia.org The formation of the specific muurolane carbon skeleton is catalyzed by a class of enzymes known as terpene synthases (TPS), which orchestrate a complex cyclization cascade. Subsequent modifications, such as the oxidations required to produce the two ketone groups in this compound, are typically carried out by cytochrome P450 monooxygenases and other tailoring enzymes.

A multi-omics pipeline would be instrumental in identifying these specific enzymes:

Genomics & Transcriptomics: Sequencing the genome and transcriptome of a this compound-producing organism would allow for the identification of candidate genes encoding TPS and P450s. Co-expression analysis, where the expression levels of genes are correlated with the production of the compound across different conditions or tissues, can pinpoint the specific genes involved in the pathway. semanticscholar.org

Proteomics: This approach identifies the actual proteins present in the organism, confirming that the candidate genes are translated into functional enzymes. nih.gov

Metabolomics: By profiling the full suite of small-molecule metabolites, researchers can identify biosynthetic intermediates and related pathway products, providing a complete picture of the metabolic network. nih.govfrontiersin.org

Integrating these datasets provides a holistic view, allowing for the complete reconstruction of the biosynthetic pathway from precursor to final product. rsc.org

| Omics Technology | Primary Objective | Key Information Gained |

|---|---|---|

| Genomics | Identify all potential biosynthetic genes. | Library of candidate terpene synthase and P450 genes. |

| Transcriptomics | Find genes whose expression correlates with compound production. | Shortlisted candidate genes actively involved in the pathway. semanticscholar.org |

| Proteomics | Confirm the presence of biosynthetic enzymes. | Validation of gene function at the protein level. nih.gov |

| Metabolomics | Identify pathway intermediates and end products. | Confirmation of pathway steps and discovery of related metabolites. frontiersin.org |

| Integrative Multi-Omics | Reconstruct the complete biosynthetic pathway. | A validated gene-to-metabolite map for this compound. nih.gov |

Integrative Biological Studies on Multiple Mechanistic Targets

Natural products often exert their biological effects not by acting on a single, specific target, but through modulating multiple proteins or pathways simultaneously—a concept known as polypharmacology. longdom.orgresearchgate.net This multi-targeted action can lead to synergistic therapeutic effects and is a key advantage of many natural product-based drugs. nih.gov Future research on this compound should therefore employ integrative approaches to deconstruct its complex mechanism of action.

Network Pharmacology: This computational approach integrates systems biology and pharmacology to build comprehensive drug-target-disease interaction networks. longdom.org By analyzing the structure of this compound, network pharmacology tools can predict a spectrum of potential protein targets. These predictions can then guide experimental validation, moving beyond random screening to a more hypothesis-driven investigation of its biological activity.

Systems Biology Approaches: Techniques such as chemoproteomics can be used to identify the direct binding partners of this compound within a complex cellular lysate. Subsequent transcriptomic or proteomic profiling of cells treated with the compound can reveal how it perturbs cellular pathways and networks. This provides a global view of its mechanism, highlighting its potential effects on processes like inflammation, cell cycle, or apoptosis, which are known to be modulated by other sesquiterpenes. mdpi.comnih.gov Such an approach is critical for understanding both the therapeutic potential and the potential off-target effects of the molecule and its future analogues.

Development of Environmentally Sustainable Production Methods

Relying on the extraction of natural products from their native sources is often unsustainable, particularly if the source is rare, slow-growing, or difficult to cultivate. The development of environmentally sustainable and scalable production methods is therefore a critical step for the future of this compound.

Metabolic Engineering: By identifying the complete biosynthetic pathway (as described in section 8.2), the responsible genes can be transferred into a microbial chassis such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). nih.gov These microorganisms can be engineered to efficiently convert simple sugars into this compound through fermentation. escholarship.org This approach offers several advantages:

Sustainability: Uses renewable feedstocks.

Scalability: Production can be scaled up in large industrial fermenters.

Consistency: Avoids the seasonal and geographical variations of natural sourcing.

Optimization: The microbial host's metabolism can be further engineered to maximize yield and redirect carbon flux towards the desired product. mdpi.comresearchgate.net

Biocatalysis: This strategy uses isolated enzymes to perform specific chemical transformations. researchgate.net Biocatalysis could be employed to convert a readily available precursor molecule into this compound or to create novel analogues through stereoselective modifications that are difficult to achieve with traditional chemistry. nih.govscispace.com This "green chemistry" approach often operates under mild conditions in aqueous solutions, significantly reducing waste and avoiding the use of harsh reagents. mdpi.comnih.gov

Potential for Rational Design of Bioactive Agents based on this compound Scaffold

The unique three-dimensional structure of the muurolane core makes this compound an excellent starting point, or "scaffold," for the rational design of new bioactive agents. mdpi.com By using the natural product as a template, medicinal chemists can create semi-synthetic analogues with improved potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique used to identify the statistical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing and testing a library of this compound analogues, QSAR models can be developed to predict which structural features (e.g., the position and nature of functional groups) are critical for a desired biological effect. nih.govresearchgate.net Such models can guide the design of more potent compounds and have been successfully applied to other classes of sesquiterpenes. researchgate.net

Structure-Based Drug Design (SBDD): Once a specific protein target for this compound is identified and its 3D structure is determined (e.g., via X-ray crystallography), SBDD can be employed. unimi.it Using molecular docking simulations, researchers can visualize how the molecule binds to its target at an atomic level. nih.gov This information allows for the precise, rational design of modifications to the scaffold that enhance binding affinity and selectivity, ultimately leading to the development of highly optimized drug candidates. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.